molecular formula C17H18N6O B8682054 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]benzamide CAS No. 596824-07-6

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]benzamide

Cat. No. B8682054
CAS RN: 596824-07-6
M. Wt: 322.4 g/mol
InChI Key: UUMJFXBINDATOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]benzamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

596824-07-6

Product Name

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]benzamide

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide

InChI

InChI=1S/C17H18N6O/c18-16(24)12-5-4-6-13(11-12)17-20-19-14-7-8-15(21-23(14)17)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10H2,(H2,18,24)

InChI Key

UUMJFXBINDATOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)C(=O)N)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution mixture of 3-[6-(piperidin-1-yl)-1,2,4-triazolo[4,3-b]pyridazine-3-yl]benzoic acid (430 mg), a catalytic amount of DMF and THF (10 ml), oxalyl chloride (0.44 ml) was added with cooling in ice, and the mixture was stirred at room temperature for 2 hours and then ammonia gas was passed with cooling in ice for 15 minutes. The reaction solution was concentrated under reduced pressure, and the resultant residue was combined with chloroform:methanol (10:1), and then insoluble materials were filtered off. The filtrate was concentrated under reduced pressure, and the resultant crude crystals were recrystallized from ethanol to obtain 3-[6-(piperidin-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]benzamide (242 mg) as slightly tan crystals.
Quantity
430 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.44 mL
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reactant
Reaction Step Two
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Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three

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